Human alpha-CGRP (8-37) is a synthetic peptide derived from the calcitonin gene-related peptide, specifically designed to act as a competitive antagonist at the calcitonin gene-related peptide receptor. This compound plays a crucial role in pharmacological research, particularly in understanding the mechanisms of pain and vascular regulation. The peptide consists of 30 amino acids, with the first seven amino acids removed from the full-length alpha-calcitonin gene-related peptide, which significantly reduces its receptor activation capability while maintaining binding affinity.
Human alpha-CGRP (8-37) is classified as a peptide and is synthesized from the pro-hormone of calcitonin gene-related peptide. It is primarily produced in sensory neurons and has been identified as a significant player in various physiological processes, including vasodilation and nociception. The compound is recognized for its antagonistic properties against both human alpha-calcitonin gene-related peptide and beta-calcitonin gene-related peptide, making it an essential tool in research related to migraine therapies and other vascular disorders .
The synthesis of human alpha-CGRP (8-37) typically employs solid-phase peptide synthesis techniques. Specifically, Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis is commonly used to assemble the peptide chain. Following synthesis, purification is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC), ensuring that the final product meets a purity threshold of at least 90% before lyophilization .
Recent advancements have introduced lipidation strategies to enhance the pharmacokinetic properties of alpha-CGRP (8-37). This involves modifying the peptide with fatty acid side chains to improve its stability and bioavailability in vivo. Techniques such as solid-phase cysteine lipidation of peptides have been explored, demonstrating that lipidated analogues can retain antagonist activity while potentially increasing potency .
Human alpha-CGRP (8-37) has a molecular formula of C139H230N44O38, with a molecular weight of approximately 3147.82 g/mol. The structure features an α-helix from amino acids 8 to 18, while residues 19 to 27 form a β- or γ-twist. The C-terminal region (28–37) is crucial for receptor interaction but does not contribute to receptor activation .
The structural integrity of human alpha-CGRP (8-37) is maintained by disulfide bridges formed between specific cysteine residues, which are critical for its biological activity .
Human alpha-CGRP (8-37) primarily functions as an antagonist by competing with endogenous calcitonin gene-related peptides for receptor binding. In experimental settings, it has been shown to inhibit vasodilatory responses induced by both human alpha-calcitonin gene-related peptide and beta-calcitonin gene-related peptide in various models, including rabbit dorsal skin assays . The compound exhibits dose-dependent inhibition, with an IC50 value indicating its potency against human alpha-calcitonin gene-related peptide.
Moreover, studies have demonstrated that human alpha-CGRP (8-37) does not affect responses mediated by other vasodilators such as vasoactive intestinal peptide or prostaglandin E1, highlighting its specificity for calcitonin gene-related peptides .
The mechanism of action for human alpha-CGRP (8-37) involves competitive inhibition at the calcitonin gene-related peptide receptor. By binding to the receptor without activating it, this antagonist effectively blocks the physiological effects typically induced by calcitonin gene-related peptides, such as vasodilation and increased blood flow .
In vitro studies reveal that upon administration of human alpha-CGRP (8-37), there is a significant reduction in cyclic adenosine monophosphate levels stimulated by agonists like human alpha-calcitonin gene-related peptide. This indicates that the antagonist effectively disrupts downstream signaling pathways associated with receptor activation .
Human alpha-CGRP (8-37) exhibits several notable physical properties:
Chemical properties include:
These properties are critical for its application in pharmacological research and therapeutic development .
Human alpha-CGRP (8-37) serves multiple roles in scientific research:
Human alpha-CGRP (8-37) is a truncated 30-amino acid peptide antagonist derived from the endogenous 37-residue neuropeptide alpha-CGRP (calcitonin gene-related peptide). Its primary sequence is Val-Thr-His-Arg-Leu-Ala-Gly-Leu-Leu-Ser-Arg-Ser-Gly-Gly-Val-Val-Lys-Asn-Asn-Phe-Val-Pro-Thr-Asn-Val-Gly-Ser-Lys-Ala-Phe-NH₂, with a molecular weight of 3125.63 Da (C₁₃₉H₂₃₀N₄₄O₃₈) and a C-terminal amidation [6] [10]. This fragment retains the C-terminal domain critical for receptor interaction but lacks the N-terminal 1-7 residues, including the disulfide bridge between Cys² and Cys⁷ that is indispensable for agonist activity in full-length CGRP [1] [7].
Table 1: Sequence Domains of Human Alpha-CGRP (8-37)
| Region | Residues | Structural Features | Functional Role |
|---|---|---|---|
| N-Terminal Start | Val⁸ | Hydrophobic initiation | Compensates for disulfide bond deletion |
| Central Helix | Leu¹⁴-Ser¹⁷ | Latent α-helix (enhanced in TFE/SDS) | Minor receptor affinity contributions |
| β-Bend/Turn | Asn³¹-Val³⁴ | Hydrogen-bonded turn (Val²⁸ CO - Asn³¹ NH) | Stabilizes bioactive conformation |
| C-Terminal End | Lys³⁵-Phe³⁷ | Amidation, hydrophobic and charged residues | Primary receptor binding epitope |
The peptide is organized into three functional segments:
Human alpha-CGRP (8-37) shares 100% sequence identity with residues 8-37 of full-length human alpha-CGRP but diverges from the beta-CGRP isoform at three positions (Arg¹¹ → Lys, Val²⁵ → Met, Asn²⁶ → Ser in the full-length forms) [2] [7]. Despite these differences, both alpha- and beta-CGRP isoforms exhibit similar receptor affinity and biological activity, confirming that the antagonist properties of CGRP(8-37) are retained across isoforms [2].
Notably, the truncation eliminates the conserved N-terminal disulfide ring (residues 1-7) present in all members of the calcitonin peptide family, including calcitonin, amylin, and adrenomedullin [1] [7]. This deletion is the primary determinant of its antagonist functionality, as the ring is obligatory for agonist-induced receptor activation [1] [8].
Table 2: Receptor Selectivity Profile of CGRP(8-37)
| Receptor Type | Components | Affinity of CGRP(8-37) | Comparison to Full-Length CGRP |
|---|---|---|---|
| CGRP₁ Receptor | CLR + RAMP1 | High (Kᵢ = 14.4 pM) | 100-1000x lower affinity than agonist |
| AMY₁ Receptor | CTR + RAMP1 | Moderate | Weak antagonist activity |
| Adrenomedullin Receptor | CLR + RAMP2/3 | Low | Negligible interaction |
The absence of the Cys²-Cys⁷ disulfide bond fundamentally switches the peptide’s activity from agonist to antagonist. Experimental data demonstrate:
CGRP(8-37) capitalizes on this deletion: Its N-terminal Val⁸ forms hydrophobic interactions compensating for the missing ring, while the preserved C-terminal domain binds the receptor’s extracellular domain (ECD) without triggering transmembrane domain (TMD) activation [1] [5]. This allows competitive displacement of endogenous CGRP, as evidenced by CGRP(8-37) abolishing CGRP-induced hypotension in vivo at 30 nmol/kg/min [3].
Table 3: Functional Impact of Disulfide Bond Disruption in CGRP Peptides
| Modification | Affinity Change | Efficacy Change | Reference System |
|---|---|---|---|
| CGRP(8-37) | ↓ 100-1000x | Full antagonist | Rat atria, SK-N-MC cells |
| [Cys(Acm)²,⁷]-CGRP | ↓ 400x | Partial agonist (↓Eₘₐₓ) | CGRP receptor Cos-7 cells |
| cyclo-[Asp²,Lys⁷]-CGRP | ↓ 2x | No agonist activity | Guinea pig atria |
| Reduced Cys²,⁷-CGRP | ↓ 6x (binding) | No agonist activity | Rat spleen, SK-N-MC cells |
Circular dichroism (CD) spectroscopy reveals that CGRP(8-37) adopts minimal secondary structure in aqueous buffers, with only ~10% α-helical content at 5°C [4]. This contrasts with full-length CGRP, which exhibits 15-20% helicity under identical conditions, attributed to its N-terminal helix-stabilizing domains [4] [9].
The latent helicity of CGRP(8-37), however, is inducibly enhanced:
Key stabilizing interactions include:
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: